5-Keto-D-gluconic acid potassium salt

Description

Historical Context of D-Gluconic Acid Derivative Studies

The study of D-gluconic acid and its derivatives has a rich history that has paved the way for the investigation of compounds like 5-Keto-D-gluconic acid potassium salt. The timeline of key developments reveals a progressive shift from chemical synthesis to more efficient biotechnological methods.

The discovery of D-gluconic acid dates back to 1870, when it was first identified by Hlasiwetz and Habermann through the oxidation of glucose. rsc.orgepa.gov Initial methods for its preparation involved chemical oxidation using agents like chlorine. rsc.orgepa.gov A significant breakthrough occurred in 1880 when Boutroux demonstrated that Acetobacter aceti could produce gluconic acid from glucose, marking the first recognized instance of its microbial production. epa.gov This discovery opened the door to exploring the oxidative capabilities of various microorganisms.

Later, Molliard reported the presence of gluconic acid in cultures of Sterigmatocystis nigra (now known as Aspergillus niger). epa.gov This fungus would eventually become a cornerstone of industrial gluconic acid production. The early 20th century saw continued exploration of both chemical and microbial production methods. For instance, industrial production of 5-Keto-D-gluconic acid (5-KGA) through chemical means was attempted in the 1920s but was soon abandoned due to low yields and the accumulation of impurities. lu.se

A pivotal shift occurred in the mid-20th century with the development of microbial fermentation processes for producing gluconic acid and its derivatives. nih.gov The specific fermentation process for producing gluconic acid using Aspergillus niger was patented by Blom in 1952 and later improved by Ziffer and his colleagues in 1971. nih.govfrontiersin.org The use of Acetobacter species for producing 5-KGA via fermentation began in the late 1950s, and these were later largely replaced by Gluconobacter species for industrial applications due to their efficiency. lu.se This transition to biotechnological routes was driven by the potential for higher yields, greater purity, and more cost-effective production. lu.se

Contemporary Research Significance in Biochemical and Biotechnological Sciences

In the present day, this compound holds considerable importance in biochemical and biotechnological research, primarily as a key precursor for the synthesis of other valuable organic acids.

The most prominent application of 5-KGA is in the manufacturing of L-(+)-tartaric acid, a widely used acidulant in the food and pharmaceutical industries. lu.senih.gov This has spurred extensive research into optimizing the production of 5-KGA. A central focus of this research is the bacterium Gluconobacter oxydans, which is known for its ability to oxidize glucose to gluconic acid and subsequently to 2-keto-D-gluconic acid (2-KGA) and 5-KGA. nih.gov

A significant challenge in using G. oxydans is the concurrent production of 2-KGA, which complicates the purification of 5-KGA. nih.gov To address this, metabolic engineering strategies have been employed. For example, researchers have successfully inactivated the membrane-bound gluconate-2-dehydrogenase complex in G. oxydans, the enzyme responsible for 2-KGA formation. nih.gov This genetic modification resulted in a mutant strain that exclusively accumulates high amounts of 5-KGA. nih.gov

Further research has focused on enhancing the production rate of 5-KGA in these modified strains. Studies have shown that overexpressing the genes for either the soluble or the membrane-bound gluconate-5-dehydrogenase, the enzymes that produce 5-KGA, can significantly increase the yield. nih.gov Overexpression of the membrane-bound enzyme, in particular, has led to even higher accumulations of 5-KGA. nih.gov These findings are crucial for designing efficient biotransformation processes to convert glucose into 5-KGA. nih.gov

Beyond its role as a precursor to tartaric acid, 5-Keto-D-gluconic acid and its derivatives are being explored for other applications. For instance, research has indicated its potential use in the manufacturing of Rochelle salt, insecticides, and wool dyes. lu.se The compound is also studied in the context of the pentose (B10789219) phosphate (B84403) pathway in certain microorganisms. nih.gov

The ongoing research into this compound underscores its pivotal role in modern biotechnology. The development of highly efficient microbial cell factories for its production represents a significant step towards more sustainable and economical chemical manufacturing processes.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉KO₇ | sigmaaldrich.com |

| Molecular Weight | 232.23 g/mol | sigmaaldrich.com |

| CAS Number | 91446-96-7 | sigmaaldrich.com |

| Appearance | White to off-white crystalline powder | sigmaaldrich.com |

| Solubility in Water | ~50 g/L | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Synonyms for this compound

| Synonym | |

| D-Xylo-5-hexulofuranosonic acid potassium salt | sigmaaldrich.com |

| Potassium 5-keto-D-gluconate |

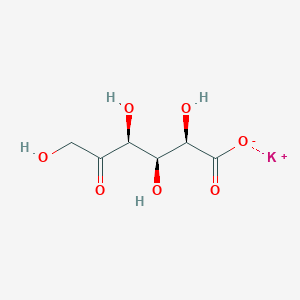

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1/t3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFHMOMWXNDPMM-YMDUGQBDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635732 | |

| Record name | Potassium D-xylo-hex-5-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91446-96-7 | |

| Record name | Potassium D-xylo-hex-5-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Keto-D-gluconic acid potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Microbial Biosynthesis and Production Strategies for 5 Keto D Gluconic Acid

Gluconobacter Species: The Workhorses of 5-KGA Production

Gluconobacter species, particularly Gluconobacter oxydans, are renowned for their unique ability to perform incomplete oxidation of various sugars and alcohols, a process known as oxidative fermentation. researchgate.netlu.se This characteristic makes them ideal candidates for the industrial production of 5-KGA. These gram-negative bacteria are obligate aerobes, requiring oxygen for their metabolic activities, which primarily occur in the periplasmic space. lu.senih.gov

Elucidating the Biosynthetic Pathway from D-Glucose

The journey from a simple sugar to a valuable keto-acid is a multi-step enzymatic process. In Gluconobacter species, the biosynthesis of 5-Keto-D-gluconic acid from the substrate D-glucose begins with the oxidation of D-glucose to D-gluconic acid. researchgate.netresearchgate.net This initial conversion is a critical step that sets the stage for subsequent transformations.

Following the formation of D-gluconic acid, the pathway can diverge, leading to the production of either 2-Keto-D-gluconic acid (2-KGA) or 5-Keto-D-gluconic acid. researchgate.net This divergence is a key focal point for researchers aiming to maximize the yield of the desired 5-KGA. The direct oxidation of D-gluconate at the C5 position results in the formation of 5-KGA. nih.govnih.gov This series of reactions is catalyzed by specific dehydrogenases, which are the primary drivers of this biotransformation.

The Key Players: Membrane-Bound and Soluble Dehydrogenases

The formation of 5-KGA is orchestrated by two main types of enzymes: membrane-bound dehydrogenases and soluble dehydrogenases. nih.gov

Membrane-Bound Dehydrogenases: These enzymes are located in the periplasmic membrane of Gluconobacter. A key enzyme in this category is a quinoprotein glycerol (B35011) dehydrogenase, which has been identified as a major polyol dehydrogenase involved in 5-KGA production. nih.gov This membrane-bound gluconate 5-dehydrogenase plays a significant role in the direct oxidation of D-gluconate to 5-KGA. nih.gov Studies have shown that the overexpression of the gene coding for this membrane-bound enzyme can lead to a substantial increase in 5-KGA accumulation. nih.gov

Soluble Dehydrogenases: In addition to the membrane-bound enzymes, Gluconobacter oxydans also possesses a soluble gluconate:NADP 5-oxidoreductase (GNO), also known as 5-keto-D-gluconate reductase. nih.govnih.gov This cytoplasmic enzyme catalyzes the reversible reaction between D-gluconate and 5-KGA, with the process being dependent on the cofactor NADP+. researchgate.netnih.gov Overproduction of this soluble enzyme has also been shown to result in significant accumulation of 5-KGA. nih.gov

The Competing Reaction: Formation of 2-Keto-D-gluconic Acid

A major challenge in the efficient production of 5-KGA is the simultaneous formation of a competing metabolic product, 2-Keto-D-gluconic acid (2-KGA). lu.seresearchgate.net Wild-type strains of G. oxydans naturally produce a mixture of both 2-KGA and 5-KGA from D-gluconate. researchgate.netrsc.org This occurs because D-gluconate can be oxidized at either the C2 or C5 position.

Engineering for Efficiency: Enhancing 5-KGA Production

To overcome the limitations of wild-type strains, researchers have turned to genetic engineering to develop recombinant strains of Gluconobacter oxydans with enhanced capabilities for selective 5-KGA production. lu.senih.gov

Strategic Modification of Gluconobacter oxydans for Selective Production

A primary strategy for enhancing 5-KGA production involves the overexpression of the key enzymes responsible for its formation. By introducing plasmids containing the genes for either the membrane-bound gluconate-5-dehydrogenase or the soluble gluconate:NADP 5-oxidoreductase, scientists have successfully increased the metabolic flux towards 5-KGA. nih.govresearchgate.net For instance, overexpressing the gene for the membrane-bound gluconate-5-dehydrogenase in a modified G. oxydans strain resulted in 5-KGA accumulation of up to 295 mM. nih.gov Similarly, overproduction of the soluble gluconate:NADP 5-oxidoreductase led to accumulations of up to 200 mM 5-KGA. nih.gov

Another approach involves the heterologous expression of enzymes from other organisms. For example, a secondary alcohol dehydrogenase (GCD) from Xanthomonas campestris was expressed in G. oxydans, leading to a 10% increase in 5-KGA production and a 24.5% increase in cell yield. nih.gov The specific activity of this heterologous GCD towards gluconate was found to be seven times higher than that of the native soluble dehydrogenases in G. oxydans. nih.gov

Silencing the Competition: Targeted Gene Disruption

A crucial aspect of metabolic engineering for enhanced 5-KGA production is the elimination of competing reactions. This is achieved through the targeted disruption of genes that encode enzymes responsible for the formation of byproducts, most notably 2-KGA. researchgate.net

The gene encoding the membrane-bound gluconate-2-dehydrogenase complex (FAD-GADH) is a prime target for inactivation. nih.govresearchgate.net By knocking out this gene, the pathway leading to 2-KGA is effectively blocked, redirecting the metabolic flow of D-gluconate exclusively towards the synthesis of 5-KGA. researchgate.netnih.gov A mutant strain of G. oxydans, known as MF1, was created with an inactivated membrane-bound gluconate-2-dehydrogenase. This mutant exhibited no formation of the undesired 2-KGA and was able to convert the available glucose almost completely into 5-KGA, with a yield of 84%. researchgate.net This strategic gene disruption is a cornerstone for developing highly efficient and selective microbial cell factories for 5-KGA production.

Research Findings on 5-KGA Production

| Strain | Genetic Modification | Key Finding | 5-KGA Concentration | Reference |

| G. oxydans MF1 | Inactivated membrane-bound gluconate-2-dehydrogenase | Absence of 2-KGA formation. | High accumulation of 5-KGA. | nih.gov |

| G. oxydans MF1 | Overexpression of soluble gluconate:NADP 5-oxidoreductase | Increased 5-KGA production. | Up to 200 mM | nih.gov |

| G. oxydans MF1 | Overexpression of membrane-bound gluconate-5-dehydrogenase | Higher 5-KGA accumulation compared to soluble enzyme overexpression. | 240 to 295 mM | nih.gov |

| G. oxydans ZJU2 | Knockout of GOX1231 and GOX1081 genes; heterologous expression of GCD from X. campestris | 10% increase in 5-KGA production and 24.5% increase in cell yield. | 117.75 g/L | nih.gov |

| G. oxydans DSM 2343 Mutant MF1 | Inactivated membrane-bound gluconate-2-dehydrogenase | Converted 84% of available glucose into 5-KGA. | Not specified | researchgate.net |

Overexpression of Key Biosynthetic Enzymes, including Gluconate-5-Dehydrogenases

A primary strategy to enhance the microbial production of 5-Keto-D-gluconic acid involves the genetic modification of production strains to overexpress the enzymes directly responsible for its synthesis. The key enzymes in this pathway are gluconate-5-dehydrogenases, which exist in both soluble and membrane-bound forms and catalyze the conversion of D-gluconate to 5-KGA. nih.gov

In Gluconobacter oxydans, the oxidation of glucose can lead to the formation of both 2-keto-D-gluconic acid (2-KGA) and 5-KGA. nih.gov To specifically increase the yield of 5-KGA, researchers have focused on two main approaches: amplifying the 5-KGA pathway and blocking the competing 2-KGA pathway.

One successful approach involved equipping a mutant strain of G. oxydans (MF1), which already had its pathway to 2-KGA inactivated, with plasmids that led to the overproduction of 5-KGA-forming enzymes. nih.gov Overexpression of the soluble gluconate:NADP 5-oxidoreductase resulted in the accumulation of up to 200 mM 5-KGA. nih.gov An even greater yield was achieved by overexpressing the membrane-bound gluconate-5-dehydrogenase, which led to concentrations between 240 and 295 mM 5-KGA. nih.gov

A complementary strategy involves the disruption of enzymes that lead to undesired byproducts. The flavin adenine (B156593) dinucleotide-dependent gluconate dehydrogenase (FAD-GADH) is responsible for the production of 2-KGA. nih.govasm.org By disrupting the genes for FAD-GADH in thermotolerant Gluconobacter strains, researchers were able to create mutant strains that produced 5-KGA almost exclusively, achieving final yields of over 90% at 30°C. nih.govasm.org

**Table 1: Effect of Genetic Modification on 5-Keto-D-gluconic Acid (5-KGA) Production in *Gluconobacter oxydans***

| Genetic Modification Strategy | Target Enzyme | Host Strain | Resulting 5-KGA Concentration | Reference |

| Overexpression | Soluble gluconate:NADP 5-oxidoreductase | G. oxydans MF1 | Up to 200 mM | nih.gov |

| Overexpression | Membrane-bound gluconate-5-dehydrogenase | G. oxydans MF1 | 240 to 295 mM | nih.gov |

| Gene Disruption | Flavin adenine dinucleotide-gluconate dehydrogenase (FAD-GADH) | Thermotolerant Gluconobacter | >90% yield from substrate | asm.org |

Optimization of Fermentation Processes for High-Yield 5-Keto-D-gluconic Acid Production

Beyond genetic engineering, optimizing the physical and chemical environment of the fermentation process is critical for maximizing the production of 5-KGA on an industrial scale.

The pH of the culture medium is a critical parameter that influences both the growth of Gluconobacter oxydans and the metabolic pathways for glucose oxidation. nih.govmdpi.com Research indicates that a pH of 5.5 is highly conducive to the growth of G. oxydans and is also optimal for the activity of glucose dehydrogenase, the enzyme that converts glucose to gluconic acid. nih.gov Maintaining the pH at this level was found to significantly enhance 5-KGA production in a 5-L bioreactor. nih.gov

Conversely, lower pH conditions can be strategically employed to inhibit the formation of byproducts. For instance, a pH below 4.5 is advantageous for the formation of incomplete oxidation products, as it can inhibit the pentose (B10789219) phosphate (B84403) pathway. nih.gov More specifically, a low pH environment (below 3.5) strongly inhibits the production of 2-ketogluconic acid (2-KGA) by G. oxydans, which is a significant benefit in processes where 5-KGA is the desired product. nih.govmdpi.com Therefore, pH control is a dual-purpose tool: maintaining it around 5.5 supports robust growth and initial conversion, while a strategic reduction can enhance product purity. nih.govnih.gov

As an aerobic bacterium, Gluconobacter oxydans relies heavily on oxygen for its oxidative fermentation processes. knikbio.com The rate of oxygen transfer is often a determining factor for the production rate of gluconic acid derivatives. nih.gov For high-yield 5-KGA production, maintaining a sufficient level of dissolved oxygen (DO) is paramount.

Studies have demonstrated that keeping the DO level continuously above 20% is crucial for achieving a high concentration of 5-KGA. nih.govnih.gov In one batch fermentation study, this strategy resulted in a maximum 5-KGA concentration of 117.75 g/L with a productivity of 2.10 g/L/h. nih.gov Another study in a 5-L bioreactor found that controlling the DO at 15% while maintaining the pH at 5.5 led to a 5-KGA production of 46.0 g/L, a significant increase compared to shake flask cultures. nih.gov These findings underscore the necessity of robust aeration and agitation systems in bioreactors to prevent oxygen from becoming a limiting factor in the fermentation process. nih.govknikbio.com

**Table 2: Influence of Dissolved Oxygen (DO) Control on 5-KGA Production by *G. oxydans***

| DO Control Strategy | Bioreactor Scale | Resulting 5-KGA Concentration | Resulting Productivity | Reference |

| Maintained above 20% | 15-L | 117.75 g/L | 2.10 g/(L·h) | nih.gov |

| Controlled at 15% | 5-L | 46.0 g/L | Not specified | nih.gov |

The mode of fermentation significantly impacts process efficiency, product concentration, and yield. While batch fermentation is simpler to set up, fed-batch fermentation is often superior for achieving high-density cultures and enhanced product synthesis. eppendorf.commicrobenotes.com

In batch fermentation, all nutrients are provided at the start, leading to potential substrate inhibition and a continuously changing environment. microbenotes.com In contrast, fed-batch fermentation involves the incremental feeding of a limiting substrate, such as glucose. infors-ht.com This approach allows for greater control over microbial growth, prevents the accumulation of toxic byproducts, and can prolong the production phase. microbenotes.com

A comparative study on 5-KGA production demonstrated the clear advantage of a fed-batch process. nih.gov While optimization in shake flasks under batch conditions yielded 19.7 g/L of 5-KGA, a glucose-feeding fed-batch strategy in a bioreactor elevated the production to a high of 75.5 g/L, achieving a 70% yield. nih.gov This was a 32.0% improvement over the highest reported value at the time. nih.gov This highlights that fed-batch modalities are a more practical and effective alternative for the commercial production of 5-KGA. nih.gov

Table 3: Comparison of Fermentation Modalities for 5-KGA Production

| Fermentation Mode | Description | 5-KGA Concentration Achieved | Reference |

| Batch | All substrates added at the beginning of the process. | 19.7 g/L (in shake flask) | nih.gov |

| Fed-Batch | Glucose was fed incrementally throughout the fermentation. | 75.5 g/L (in bioreactor) | nih.gov |

Industrial fermentation generates significant heat, and cooling represents a major operational cost. asm.org The development of thermotolerant microbial strains that can grow and produce effectively at higher temperatures is a key goal for improving process economics. asm.org Mesophilic strains of Gluconobacter, which are typically used for 5-KGA production, show optimal performance around 20°C and exhibit significantly reduced growth and productivity at temperatures like 37°C. asm.org

To address this, researchers have successfully isolated thermotolerant Gluconobacter strains capable of producing 5-KGA at 37°C. nih.govasm.org While these wild-type thermotolerant strains initially produced 2-KGA as the major product, they were genetically engineered to enhance 5-KGA yield. asm.org By disrupting the FAD-GADH enzyme responsible for 2-KGA synthesis, mutant strains were created that produced 5-KGA exclusively. nih.govasm.org These engineered thermotolerant strains could achieve final yields of over 90% at 30°C and 50% at 37°C, providing a promising new option for cost-effective, industrial-scale 5-KGA production by reducing cooling requirements. asm.org

The composition of the fermentation medium, including the carbon source and specific ion additions, plays a crucial role in maximizing product yields. For G. oxydans, seed media often contain D-mannitol or D-sorbitol to promote biomass growth, while the fermentation medium uses high concentrations of glucose to drive product formation. nih.gov

A significant finding has been the beneficial effect of specific ion additions, particularly calcium chloride (CaCl₂), on 5-KGA production, especially in thermotolerant strains operating at higher temperatures. nih.govasm.org Research has shown that the addition of CaCl₂ to the culture medium of FAD-GADH-defective mutant strains enhances 5-KGA production at 37°C. asm.org The optimal concentration was found to be around 5 mM. asm.org At this concentration, over 90% of the initial glucose substrate was converted to 5-KGA. asm.org The proposed mechanism is that calcium ions increase the stability of the pyrroloquinoline quinone (PQQ)-dependent glycerol dehydrogenase, the enzyme responsible for 5-KGA production, when the cells are grown at 37°C. nih.govasm.org

Exploration of Alternative Microbial Systems in Keto-gluconate Metabolism

While Gluconobacter oxydans is a primary workhorse for the industrial production of 5-keto-D-gluconic acid (5-KGA), other microbial systems, including species of Acetobacter and Pseudomonas, also possess notable metabolic capabilities for keto-gluconate metabolism. These alternative systems offer different physiological and metabolic characteristics that are of scientific and potentially industrial interest.

Pathways in Acetobacter melanogenus for D-Glucose Conversion

Acetobacter species, belonging to the acetic acid bacteria (AAB) family, are known for their potent oxidative fermentation capabilities. nih.gov This group of bacteria performs partial oxidation of various carbohydrates, leading to the accumulation of corresponding organic acids, aldehydes, and ketones. nih.gov

Specifically, in Acetobacter melanogenus, the conversion of D-glucose involves a sequential oxidation pathway where 5-keto-D-gluconic acid appears as a key intermediate. Research has shown that growing cultures of Acetobacter melanogenus ATCC 9937 convert D-glucose into 2,5-diketo-D-gluconic acid. nih.gov This biotransformation proceeds through the formation of D-gluconic acid first, which is then oxidized to 5-keto-D-gluconic acid, before its subsequent conversion. nih.gov This indicates a stepwise oxidation process occurring in the periplasm, a characteristic feature of many acetic acid bacteria. researchgate.net

The general pathway for D-glucose oxidation in these related bacteria can be summarized as: D-Glucose → D-Gluconic Acid → 5-Keto-D-gluconic Acid → Further oxidized products (e.g., 2,5-diketo-D-gluconic acid)

This oxidative pathway relies on membrane-bound dehydrogenases, which channel electrons to the respiratory chain, making the process highly aerobic. nih.gov While strains like Acetobacter suboxydans have also been studied for 5-KGA production, A. melanogenus provides a clear example of its role as an intermediate in a more extended oxidative chain. nih.govnih.gov

Metabolic Flux Analysis in Pseudomonas fluorescens and Related Species

Species within the Pseudomonas genus, such as P. fluorescens and the closely related model organism P. putida, exhibit a complex and highly adaptable metabolism for glucose catabolism. asm.orgnih.gov Unlike the linear Embden-Meyerhof-Parnas (EMP) pathway common in many bacteria, Pseudomonas species primarily utilize the Entner-Doudoroff (ED) pathway for glycolysis. nih.gov A key feature of their glucose metabolism is the presence of three convergent peripheral pathways that channel glucose into the central metabolism at the level of 6-phosphogluconate. asm.orgresearchgate.net

These three initial routes are:

Direct Cytoplasmic Phosphorylation: Glucose is transported into the cytoplasm, phosphorylated by glucokinase to glucose-6-phosphate, and then oxidized to 6-phosphogluconate. asm.org

Periplasmic Oxidation to Gluconate: Glucose is oxidized to gluconate in the periplasm. Gluconate is then transported into the cytoplasm and phosphorylated to 6-phosphogluconate. asm.org

Periplasmic Oxidation to 2-Ketogluconate: The periplasmic gluconate from the second pathway can be further oxidized to 2-ketogluconate (2-KGA). This keto acid is then transported into the cytoplasm, where it is converted to 6-phosphogluconate via two enzymatic steps. asm.org

Metabolic flux analysis (MFA) using 13C-labeled substrates has been instrumental in quantifying the flow of carbon (flux) through these parallel pathways. nih.govsemanticscholar.org These studies reveal that a substantial portion of glucose is processed through the periplasmic oxidation routes rather than being directly phosphorylated in the cytoplasm.

In P. putida KT2440, a model for related pseudomonads, it has been demonstrated that approximately 90% of the consumed glucose is initially converted into gluconate in the periplasm. nih.gov Similarly, in P. aeruginosa, another related species, the periplasmic oxidation route accounts for about 90% of glucose utilization. nih.gov This periplasmic conversion is significant as it shunts carbon toward the production of gluconate and ketogluconates. While 5-KGA is not the primary keto-gluconate in Pseudomonas (which favors 2-KGA), the metabolic architecture demonstrates a high capacity for the extracellular oxidation of gluconate.

The table below summarizes findings from metabolic flux analysis studies on glucose catabolism in Pseudomonas species.

Table 1: Distribution of Carbon Flux in Glucose Metabolism of Pseudomonas Species

| Species | Total Glucose Uptake Rate (mmol gCDW⁻¹ h⁻¹) | Flux through Periplasmic Oxidation (%) | Primary Glycolytic Pathway | Key Intermediate(s) | Reference |

|---|---|---|---|---|---|

| Pseudomonas putida KT2440 | ~6.3 | ~90% (to Gluconate) | Entner-Doudoroff (ED) Pathway | Gluconate, 2-Ketogluconate | asm.orgnih.gov |

| Pseudomonas aeruginosa PAO1 | ~10.0 | ~90% (to Gluconate) | Entner-Doudoroff (ED) Pathway | Gluconate, 2-Ketogluconate | nih.govresearchgate.net |

| Pseudomonas fluorescens | Not specified | Major flux via periplasmic oxidation | Entner-Doudoroff (ED) Pathway | Gluconate | asm.org |

This metabolic arrangement, with its emphasis on periplasmic oxidation, highlights the capacity of Pseudomonas species to produce significant quantities of oxidized sugar derivatives, including keto-gluconates, from glucose.

Enzymatic and Metabolic Transformations Involving 5 Keto D Gluconic Acid

Role in Ascorbic Acid Catabolism and L-(+)-Tartaric Acid Biosynthesis

5-Keto-D-gluconic acid is a pivotal intermediate in the metabolic pathways that lead to the synthesis of L-(+)-tartaric acid in certain plants, originating from either L-ascorbic acid or D-glucose. nih.govfrontiersin.org

In plants such as grapes (Vitis labrusca) and Pelargonium, 5-Keto-D-gluconic acid serves as a key metabolic junction. nih.govoup.comoup.com Research has identified it as a metabolic product of L-ascorbic acid and a direct precursor to the formation of L-(+)-tartaric acid. nih.govscite.ai Studies using radiolabeled compounds have provided strong evidence for a pathway where L-ascorbic acid is converted to L-(+)-tartaric acid via intermediates including 2-keto-L-idonic acid, L-idonic acid, and subsequently 5-keto-D-gluconic acid. nih.gov This route is often referred to as the Asc C4/C5 pathway. frontiersin.org

The enzymatic conversion of L-idonate to 5-keto-D-gluconate is a critical step in these biosynthetic pathways. This reaction is catalyzed by the enzyme L-idonate 5-dehydrogenase (EC 1.1.1.264). frontiersin.orgwikipedia.org This enzyme is an oxidoreductase that acts on the CH-OH group of L-idonate, using either NAD+ or NADP+ as an acceptor to produce 5-dehydrogluconate (an alternative name for 5-keto-D-gluconic acid). wikipedia.org

In fungi, a clustered gene system has been identified where one gene, gluE, encodes an NADH-dependent enzyme that specifically catalyzes the oxidation of L-idonate to 5-keto-D-gluconate. frontiersin.org The characterization of this purified enzyme revealed specific kinetic properties for its substrates. frontiersin.org A similar NAD+/NADH dependent enzyme activity has also been described in plants as part of the L-ascorbic acid degradation pathway. frontiersin.org

Table 1: Properties of an Enzyme Involved in 5-Keto-D-gluconic Acid Formation

| Enzyme | Gene | Organism (example) | Reaction | Cofactor | Km (mM) | kcat (s⁻¹) |

| L-Idonate 5-Dehydrogenase | gluE | Fungi | L-idonate → 5-keto-D-gluconate | NADH | 30.9 | 5.5 |

| L-Idonate 5-Dehydrogenase | gluE | Fungi | 5-keto-D-gluconate → L-idonate | NAD⁺ | 8.4 | 7.2 |

Data sourced from a study on fungal enzymes. frontiersin.org

Involvement in Glucose Metabolism and Related Health Research

5-Keto-D-gluconic acid is intrinsically linked to glucose metabolism, particularly in certain microorganisms that are known for their oxidative fermentation capabilities. nih.govfrontiersin.org

The direct role of 5-Keto-D-gluconic acid in the regulation of blood sugar levels has not been a primary focus of the reviewed scientific literature. Research has predominantly centered on its production from glucose, rather than its effect on glucose homeostasis. In bacteria such as Gluconobacter oxydans, there is a well-documented nonphosphorylative pathway where D-glucose is oxidized to D-gluconic acid, which is then further oxidized to 2-keto-D-gluconic acid and 5-keto-D-gluconic acid. nih.govfrontiersin.org This bacterium is used in biotechnological processes to produce high yields of 5-KGA from glucose. nih.govnih.govresearchgate.net These processes are of industrial interest as 5-KGA is a precursor for the synthesis of L-(+)-tartaric acid. nih.gov

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, a critical metabolic route for generating NADPH and the precursors for nucleotide synthesis. nih.govyoutube.com This pathway is fundamental for protecting cells against oxidative stress. nih.govyoutube.com A review of available research did not yield studies specifically investigating the modulation of Glucose-6-Phosphate Dehydrogenase activity by 5-keto-D-gluconic acid. The metabolism of 5-keto-D-gluconic acid in organisms like Gluconobacter occurs through periplasmic, membrane-bound dehydrogenases, a pathway distinct from the cytosolic, NADPH-producing pentose phosphate pathway initiated by G6PD. researchgate.net

Characterization of Enzymes for 5-Keto-D-gluconic Acid Reduction

The reduction of 5-keto-D-gluconic acid is a key reaction, reversing its formation and leading to other sugar acids. Several enzymes capable of this reduction have been characterized.

In some metabolic contexts, 5-keto-D-gluconate can be reversibly reduced back to D-gluconate. This reaction is catalyzed by the enzyme 5-keto-D-gluconate 5-reductase. umaryland.edu This enzyme can utilize either NADH or NADPH as the reducing cofactor. umaryland.edu The reverse reaction, the oxidation of D-gluconate, is specific for NADP+. umaryland.edu

Additionally, the enzyme L-idonate 5-dehydrogenase, which forms 5-KGA from L-idonate, can also catalyze the reverse reaction. frontiersin.org Studies on the fungal enzyme have shown it can reduce 5-keto-D-gluconate to L-idonate using NAD⁺. frontiersin.org Early research also demonstrated the catalytic reduction of 5-keto-D-gluconate to L-idonate as a step in pathways related to L-ascorbic acid. nih.gov In Gluconobacter oxydans, a 5-KGA reductase activity that is dependent on the cofactor NADP+ has been noted. nih.gov

Table 2: Characterized Enzymes Catalyzing the Reduction of 5-Keto-D-gluconic Acid

| Enzyme | Reaction Product | Cofactor(s) | Organism/System |

| 5-Keto-D-gluconate 5-reductase | D-gluconate | NADH or NADPH | Bacteria |

| L-Idonate 5-Dehydrogenase (reverse reaction) | L-idonate | NAD⁺ | Fungi |

| 5-KGA Reductase | Not specified | NADP⁺ | Gluconobacter oxydans |

Data sourced from multiple studies. frontiersin.orgnih.govumaryland.edu

Purification and Properties of 5-Keto-D-gluconate Reductase (5KGR)

5-Keto-D-gluconate reductase (5KGR), officially designated as D-gluconate:NADP+ 5-oxidoreductase (EC 1.1.1.69), is a key enzyme in the metabolism of ketogluconates. lu.se This cytosolic enzyme's primary physiological role is believed to be the reduction of 5-keto-D-gluconate (5KGA) to D-gluconate. clausiuspress.com It catalyzes the reversible oxidoreduction between D-gluconate and 5KGA, typically utilizing NADP+/NADPH as a cofactor. clausiuspress.comclausiuspress.com

The purification and characterization of 5KGR have been accomplished from various microorganisms, most notably from species of Gluconobacter. A comprehensive purification protocol for 5KGR from Gluconobacter liquefaciens (IFO 12388) involved ammonium (B1175870) sulfate (B86663) fractionation followed by a series of column chromatographies (DEAE-cellulose, hydroxylapatite, and DEAE-Sephadex A-50), resulting in a 120-fold purification. tandfonline.com Similarly, the enzyme was purified and crystallized from Gluconobacter suboxydans. clausiuspress.com

Studies on the purified enzymes have revealed key biochemical properties. For instance, the enzyme from G. liquefaciens specifically requires NADP for the oxidation of gluconic acid. tandfonline.com The optimal pH for the reduction of 5KGA is in the neutral range (pH 7.5), while the oxidation of D-gluconate occurs optimally at a much more alkaline pH of 10.0. tandfonline.com The enzyme from Thermotoga maritima MSB8, a thermophilic archaeon, also shows a preference for alkaline conditions (pH 9.0) for the oxidative reaction and has a higher optimal temperature of 60°C compared to the 50°C optimum for the G. liquefaciens enzyme. clausiuspress.comclausiuspress.comtandfonline.com The enzyme is generally unstable, with the one from G. liquefaciens losing all activity within three days. tandfonline.com

Kinetic analyses have determined the enzyme's affinity for its substrates. The Michaelis constants (Km) for 5KGR from G. liquefaciens were 0.9 mM for 5KGA and 18 mM for D-gluconic acid, indicating a higher affinity for the keto acid substrate. tandfonline.com The Km values for the cofactors NADP+ and NADPH were 16 µM and 11 µM, respectively. tandfonline.com

Gene Cloning and Heterologous Expression of 5KGR in Recombinant Systems

The molecular understanding and biotechnological application of 5-Keto-D-gluconate reductase have been significantly advanced through gene cloning and heterologous expression. nih.gov The gene encoding 5KGR has been identified, sequenced, and expressed in host organisms like Escherichia coli, which is a common strategy for producing recombinant proteins. lu.senih.gov

The gene for NADP-dependent 5-oxidoreductase (5KGR) from Gluconobacter oxydans has been sequenced and characterized. lu.senih.gov In fungi, a gene (gluF) encoding an NADPH-dependent 5-keto-D-gluconate reductase was identified as a crucial component of the D-glucuronate catabolism pathway in Aspergillus niger. nih.govresearchgate.net The disruption of this gene via CRISPR/Cas9 resulted in the fungus being unable to metabolize D-glucuronate. nih.govresearchgate.net The purified recombinant GluF protein, expressed from the cloned gene, showed a high affinity for 5-keto-D-gluconate with a Km value of 3.2 ± 0.1 mM. nih.govresearchgate.net

Heterologous expression of the 5KGR gene is a powerful tool for metabolic engineering. For example, in Gluconobacter japonicus, a strain with a deleted 5KGR gene (gno) was unable to consume 5KGA, confirming the enzyme's role in its metabolism. researchgate.netresearchgate.net This suggests that in the wild-type organism, 5KGA is transported into the cytoplasm and reduced to gluconate by 5KGR in an NADPH-dependent reaction. researchgate.netresearchgate.net

The expression of these genes in a host like E. coli allows for the large-scale production of the enzyme for various applications, including its use in enzymatic assays for the quantification of 5KGA. lu.se The strategies for achieving high-level expression in E. coli often involve using strong, inducible promoters (like the T7 promoter system), optimizing codon usage to match the host, and addressing potential issues like metabolic burden on the host cell. nih.gov

Chemical Synthesis and Derivatization Strategies for 5 Keto D Gluconic Acid Potassium Salt

Conversion to L-(+)-Tartaric Acid as a Value-Added Product

5-Keto-D-gluconic acid (5-KGA) is a significant intermediate compound in the production of valuable chemicals, most notably L-(+)-tartaric acid. lu.se Research has identified 5-KGA as a direct and promising precursor for the synthesis of L-(+)-tartaric acid. nih.govnih.gov This conversion represents a key strategy for adding value, transforming a relatively simple sugar derivative into a widely used organic acid.

The pathway from D-glucose to L-(+)-tartaric acid often proceeds through the formation of 5-KGA. oup.comoup.com In grapes, for instance, 5-keto-l-idionic acid, which is identical to 5-keto-d-gluconic acid, has been identified as a metabolic product of L-ascorbic acid and a precursor to L-(+)-tartaric acid. nih.gov Studies using labeled isotopes have provided strong evidence that D-glucose is metabolized to L-(+)-tartaric acid via 5-keto-D-gluconic acid. oup.comoup.com This biochemical route is considered more efficient and environmentally friendly compared to earlier chemical synthesis methods, which were often dropped due to lower yields and higher operational costs. lu.se The synthesis of L-(+)-tartaric acid can be achieved through a hyphenated process that combines biological fermentation to produce 5-KGA, followed by chemical conversion to the final product. nih.gov

Investigation of Catalytic Systems for L-Tartaric Acid Formation (e.g., Metal Ions like Cu2+)

The chemical conversion of 5-keto-D-gluconate to L-(+)-tartaric acid is facilitated by various catalytic systems, often involving metal ions. google.comresearchgate.net The process is typically an oxidative conversion performed under alkaline conditions. google.comresearchgate.net

Research has shown that transition metal catalysts are effective for this selective oxidation. researchgate.net Among these, copper sulfate (B86663) (CuSO₄·5H₂O) has been identified as a particularly efficient catalyst. researchgate.net Studies have demonstrated that using CuSO₄·5H₂O in an alkaline carbonate buffer can achieve a molar conversion rate of 5-KGA to L-(+)-tartaric acid of 74.58% with a selectivity of 76.18%. researchgate.net The mechanism involving the copper chelate catalyst is distinct from the one associated with vanadate (B1173111) catalysts. researchgate.net

Vanadates, such as ammonium (B1175870) metavanadate, are also used to catalyze the conversion of 5-KGA into tartaric acid. chemicalbook.com This process is typically carried out in a carbonate buffer at an alkaline pH, specifically between 8 and 10. google.com The combination of biological fermentation to produce 5-KGA and subsequent chemical catalysis using agents like ammonium vanadate or CuSO₄ represents an efficient route for increasing the yield of L-(+)-tartaric acid. researchgate.net

| Catalyst System | Reaction Conditions | Molar Conversion Rate (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| CuSO₄·5H₂O | Alkaline carbonate buffer | 74.58 | 76.18 | researchgate.net |

| Vanadates (e.g., Ammonium Metavanadate) | Alkaline pH (8-10) in carbonate buffer | Data not specified | Data not specified | google.comchemicalbook.com |

Precursor Chemistry in the Synthesis of Novel Bioactive Compounds

5-Keto-D-gluconic acid potassium salt is recognized as a versatile precursor in the synthesis of various bioactive compounds beyond L-(+)-tartaric acid. chemimpex.comfishersci.se Its chemical structure makes it a valuable starting material for creating new therapeutic agents and other functional molecules. chemimpex.com

In the pharmaceutical industry, there is growing interest in using this compound for developing innovative drugs, particularly for conditions related to glucose metabolism. chemimpex.com It serves as a pharmaceutical intermediate, highlighting its role in the multi-step synthesis of more complex molecules. fishersci.sethermofisher.com Researchers are actively exploring its potential in synthesizing a range of bioactive products. chemimpex.com For example, it is a key ingredient in the manufacturing of insecticides and wool dyes. lu.se The ability to convert 5-KGA into other industrially important compounds forms the basis for designing new biotransformation processes. nih.gov

Research into Chelation Properties and Applications in Formulation Chemistry

This compound exhibits notable chelation properties, which is the ability to bind with metal ions. chemimpex.com This characteristic is beneficial in a variety of industrial and pharmaceutical formulations. chemimpex.com The chemical structure of gluconic acid, a polyhydroxycarboxylic acid, features both hydroxyl and carboxyl groups that can react, enabling it to form stable complexes with metal ions. atamanchemicals.com

Its chelating power is particularly strong in alkaline and concentrated alkaline solutions, where it can surpass other common chelating agents. atamanchemicals.com It effectively forms stable chelates with divalent and trivalent metal ions such as calcium, iron, and copper. atamanchemicals.com This property is utilized in dietary supplements and functional foods. chemimpex.com While similar to gluconic acid, 5-Keto-D-gluconic acid has more anchoring points, allowing a single agent to complex several nutrients, and it shows great affinity for nutrients at a basic pH. artal.net This makes it suitable for use in various formulations where metal ion control is crucial. chemimpex.comartal.net

Advanced Analytical Methodologies for 5 Keto D Gluconic Acid Research

Spectrophotometric Quantification Techniques for Fermentation Samples

Spectrophotometric methods offer a reliable and accessible means for quantifying 5-Keto-D-gluconic acid. One established technique is based on the compound's ability to reduce an arsenomolybdate reagent, resulting in a measurable color change. This method is particularly useful for samples derived from fermentation processes. researchgate.net However, because other reducing sugars present in fermentation media can interfere with the analysis, a preliminary separation step is often required. This can involve precipitating the 5-keto-D-gluconic acid as its calcium salt, which is then redissolved before the reaction with the colorimetric reagent. researchgate.net

Another spectrophotometric approach involves enzymatic assays where the consumption of a cofactor like NADH or NADPH is monitored at a wavelength of 340 nm. nih.govfrontiersin.org For instance, the activity of 5-keto-D-gluconate reductase can be measured by monitoring the rate of decrease of NADPH as it is consumed during the conversion of 5-Keto-D-gluconate. nih.gov

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating and identifying individual components within a mixture. Various chromatographic techniques are employed in the study of 5-Keto-D-gluconic acid.

Before the advent of more modern techniques, paper chromatography served as a fundamental method for the separation and qualitative identification of polar compounds like carbohydrates and their acidic derivatives. This technique operates on the principle of partition chromatography, where compounds are separated based on their differential partitioning between a stationary phase (the paper, impregnated with water) and a mobile liquid phase. For acidic carbohydrates like 5-Keto-D-gluconic acid, solvent systems typically containing butanol, a weak acid (like formic or acetic acid), and water would be used to achieve separation from other sugars and organic acids. While now largely superseded by TLC and HPLC for routine analysis, paper chromatography was a crucial early tool for identifying the presence of such compounds in biological extracts.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the precise and simultaneous quantification of organic acids, including 5-Keto-D-gluconic acid, in fermentation broths. nih.gov These methods often utilize ion-exchange columns, such as the Aminex HPX-87H, with a dilute acid mobile phase like sulfuric acid. nih.gov Detection is commonly performed using a UV detector at approximately 210 nm or a refractive index (RI) detector. nih.govresearchgate.net

A more advanced approach involves ion chromatography (IC) coupled with pulsed amperometric detection (PAD) and a column-switching technique. researchgate.netnih.gov This powerful method allows for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and 5-keto-D-gluconic acid in a single run. researchgate.netnih.gov The column-switching technique enables the separation of strongly retained compounds (like 2-KDG and 5-KDG) from weakly retained ones (like glucose and DGA), optimizing the analysis time. researchgate.net

Below is a table summarizing a validated IC-PAD method:

Table 1: HPLC (IC-PAD) Method for Organic Acid Analysis| Parameter | Value |

|---|---|

| Compounds Analyzed | Glucose, D-gluconic acid (DGA), 2-keto-D-gluconic acid (2-KDG), 5-keto-D-gluconic acid (5-KDG) |

| Detection Method | Pulsed Amperometric Detection (PAD) |

| Column | IonPac AG11-HC and AS11-HC |

| Linearity Range | 0.01-20 mg L⁻¹ |

| Limit of Detection (LOD) | 0.87–2.59 µg L⁻¹ |

| Repeatability (RSD) | <3% (n=6) |

Data sourced from Zhu et al., 2013. researchgate.net

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile method frequently used to assess the purity of compounds like 5-Keto-D-gluconic acid. researchgate.net The technique involves spotting the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a sealed chamber with a suitable mobile phase. researchgate.net

For acidic carbohydrates, a common solvent system is a mixture of n-butanol, formic acid, and water (e.g., in a 4:6:1 volume ratio). researchgate.net After development, the separated compounds are visualized. As carbohydrates are often not visible under UV light, a staining reagent is used. A common visualization technique involves spraying the plate with a solution of 10% sulfuric acid in ethanol, followed by heating, which chars the organic compounds and reveals them as dark spots. researchgate.net The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities.

Development and Application of Enzymatic Assays for Specific Keto-gluconate Determination

Enzymatic assays provide exceptional specificity, which is crucial when analyzing structurally similar molecules.

Distinguishing between 5-Keto-D-gluconate (5KGA) and its isomer, 2-Keto-D-gluconate (2KGA), is a significant analytical challenge due to their similar chemical properties. Enzymatic methods offer a highly specific solution to this problem. nih.govsigmaaldrich.com The methodology relies on the use of two distinct enzymes: 5-keto-D-gluconate reductase (5KGR) and 2-keto-D-gluconate reductase (2KGR). nih.govsigmaaldrich.com

Each reductase enzyme is highly specific to its corresponding keto-gluconate substrate. nih.gov The quantification is achieved by measuring the decrease in absorbance of the cofactor NADPH at 340 nm, which is consumed during the enzymatic reduction of the keto acid to gluconate. nih.gov By running parallel reactions with each specific enzyme, researchers can accurately determine the concentration of both 5KGA and 2KGA in the same sample without interference from one another. nih.govsigmaaldrich.com Genes for these enzymes have been identified (e.g., GOX2187 for 5KGR in Gluconobacter oxydans) and expressed in hosts like Escherichia coli to allow for large-scale production of the enzymes for analytical use. nih.govsigmaaldrich.com

Table 2: Enzymes for Specific Keto-gluconate Determination

| Enzyme | Abbreviation | Function | Gene Example (G. oxydans) |

|---|---|---|---|

| 5-Keto-D-gluconate reductase | 5KGR | Catalyzes the reduction of 5-Keto-D-gluconate | GOX2187 |

| 2-Keto-D-gluconate reductase | 2KGR | Catalyzes the reduction of 2-Keto-D-gluconate | GOX0417 |

Data sourced from Saichana et al., 2015. nih.govsigmaaldrich.com

Research Perspectives on Biological Activities and Mechanistic Studies

Exploration of Metabolic Health Benefits in Academic Research

Academic research into 5-keto-D-gluconic acid potassium salt has begun to explore its potential applications in metabolic health. chemimpex.com The compound is gaining attention for its possible role in managing conditions related to glucose metabolism. chemimpex.com Researchers are investigating its applications in the development of innovative therapeutic agents. chemimpex.com Studies are particularly focused on its use in formulations, including dietary supplements, that are aimed at managing blood sugar levels. chemimpex.com The broader context of metabolic health research often includes dietary strategies like the ketogenic diet, which alters the body's primary energy source from carbohydrates to fats, and studies on potassium supplementation, which can influence glucose metabolism. nih.govnih.govmdpi.com While general research indicates that low-carbohydrate diets can improve metabolic parameters and that potassium can prevent the worsening of fasting glucose in certain populations, specific mechanistic studies on this compound are still emerging. nih.govmdpi.com

Investigative Research into Applications in Functional Food and Pharmaceutical Formulations

The versatile properties of this compound make it a candidate for use in functional foods and pharmaceutical products. chemimpex.combiosynth.com

In the field of food science, this compound is recognized for its dual function as a natural preservative and flavor enhancer. chemimpex.com Its application can improve the shelf life and taste of various food products. chemimpex.com The compound is also noted to function as a natural sweetener, offering an alternative for food formulations designed to reduce sugar content without sacrificing taste. chemimpex.com Its value in the food industry is underscored by its role as a key intermediate in the production of other valuable compounds. lu.se

Research has highlighted the potential of this compound in dietary supplement formulations. chemimpex.com It is specifically explored for supplements intended to help manage blood sugar. chemimpex.com Furthermore, the compound possesses chelating properties, enabling it to bind with metal ions. chemimpex.com This characteristic is considered beneficial in various formulations, including those for dietary supplements and functional foods. chemimpex.com The compound is also used as a pharmaceutical intermediate, indicating its role as a precursor in the synthesis of other bioactive molecules. chemimpex.comfishersci.ca

Broader Biotechnological Applications beyond Direct Compound Production

The utility of 5-keto-D-gluconic acid and its salts extends into broader biotechnological applications, where it serves as a critical intermediate in microbial fermentation processes designed to produce a variety of valuable chemicals. chemimpex.comlu.se

In biotechnology, 5-keto-D-gluconic acid (5-KGA) is a key intermediate in fermentation pathways for producing various commercially important metabolites. chemimpex.com The bacterium Gluconobacter oxydans is widely used to oxidize D-glucose into 5-KGA. researchgate.net Through metabolic engineering, such as inactivating competing enzymes, researchers have developed strains of G. oxydans that accumulate high amounts of 5-KGA. researchgate.netnih.gov

This accumulated 5-KGA serves as a precursor for other valuable chemicals:

L-(+)-Tartaric Acid: 5-KGA can be chemically converted into L-(+)-tartaric acid, an industrially significant compound. researchgate.netnih.gov

2-keto-L-gulonic acid (2-KLG): The related compound 2,5-diketo-D-gluconic acid (2,5-DKG), which is produced from D-glucose via 2-keto-D-gluconate and 5-keto-D-gluconate pathways, is a direct precursor to 2-KLG. nih.govfrontiersin.org 2-KLG is the immediate precursor to L-ascorbic acid (Vitamin C). nih.govfrontiersin.org

Optimizing fermentation conditions, such as pH and aeration, has been shown to significantly increase the yield and productivity of 5-KGA, with some fed-batch processes achieving concentrations as high as 179.4 g/L. nih.gov Researchers also utilize 5-KGA in fermentation processes to enhance the production of metabolites that could be used in the development of biofuels and bioplastics. chemimpex.com

Table 1: Research on 5-KGA as a Biotechnological Precursor

| Microorganism | Starting Substrate | Intermediate | Final Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Gluconobacter oxydans (mutant strain) | D-Glucose | 5-Keto-D-gluconic acid (5-KGA) | L-(+)-Tartaric Acid | Engineered strain lacking gluconate-2-dehydrogenase accumulates high levels of 5-KGA, which is then chemically converted to L-TA. | researchgate.netnih.gov |

| Gluconobacter oxydans ATCC 9937 | D-Glucose | 2,5-Diketo-D-gluconic acid (2,5-DKG) | 2-keto-L-gulonic acid (2-KLG) | 5-KGA is an intermediate in the pathway to 2,5-DKG, a precursor for Vitamin C synthesis. Optimizing fermentation reduced browning and increased 2,5-DKG yield. | nih.govfrontiersin.org |

The study of 5-keto-D-gluconic acid is intrinsically linked with proteomics, the large-scale study of proteins. While not typically used as a direct tool or reagent in proteomics workflows, research into its biosynthesis and metabolism relies heavily on proteomic techniques to identify and characterize the enzymes involved.

Key research findings include:

Identification of Dehydrogenases: Studies in Gluconobacter species have identified the specific enzymes responsible for 5-KGA production. It was demonstrated that a quinoprotein glycerol (B35011) dehydrogenase, not a flavoprotein D-gluconate dehydrogenase, is solely responsible for oxidizing D-gluconate to produce 5-KGA. nih.gov

Metabolic Pathway Elucidation: In the fungus Aspergillus niger, researchers identified an NADPH-dependent 5-keto-D-gluconate reductase as a key enzyme in the catabolism of D-glucuronate. researchgate.net Disrupting the gene for this protein led to the accumulation of 5-keto-D-gluconate, confirming the protein's role in the metabolic pathway. researchgate.net

These studies, which involve gene disruption, protein purification, and functional analysis, are central to the field of proteomics and demonstrate its utility in understanding the biological role of compounds like 5-KGA. nih.govresearchgate.net

Table 2: Key Proteins in 5-KGA Metabolism Identified via Proteomic-Related Research

| Protein/Enzyme | Organism | Function | Research Significance | Reference |

|---|---|---|---|---|

| Quinoprotein glycerol dehydrogenase | Gluconobacter suboxydans | Oxidizes D-gluconate to 5-keto-D-gluconate. | Identified as the key enzyme for 5-KGA production in this bacterium, clarifying a long-standing question in its metabolic pathway. | nih.gov |

| NADPH-dependent 5-keto-D-gluconate reductase (GluF) | Aspergillus niger | Reduces 5-keto-D-gluconate as part of D-glucuronate catabolism. | Identified as a missing element in the fungal D-glucuronate pathway; its disruption led to 5-KGA accumulation. | researchgate.net |

Conclusion and Future Directions in 5 Keto D Gluconic Acid Potassium Salt Research

Current Challenges and Limitations in Biosynthesis and Application

The primary method for producing 5-KGA has shifted from chemical synthesis to microbial fermentation due to significant drawbacks in chemical approaches, which were marked by complex processes, low yields, and the accumulation of impurities. lu.se However, biotechnological routes, while more promising, are not without their own set of challenges.

Biosynthesis Limitations:

Process Costs: The initial chemical synthesis routes for 5-KGA were largely abandoned due to high operational costs and low yields. lu.se Microbial fermentation presents a more cost-efficient alternative, but optimizing media composition, aeration, and downstream purification to minimize costs is an ongoing research endeavor. lu.se

Application Limitations:

Regulatory and Safety Data: Although 5-Keto-D-gluconic acid potassium salt is utilized in the food and pharmaceutical sectors, comprehensive toxicological data is necessary for broader applications, such as a potential sugar substitute. chemimpex.comfrontiersin.org Studies on similar compounds like 5-Keto-D-fructose have shown that inherent reactivity and the formation of Maillard products can lead to cytotoxicity, suggesting that rigorous safety assessments are a prerequisite for expanding the use of 5-KGA in consumer products. frontiersin.org

Precursor Conversion: A major industrial application of 5-KGA is its role as a key intermediate in the production of L-(+)-tartaric acid. nih.govresearchgate.net The efficiency of the subsequent chemical catalysis step to convert 5-KGA into tartaric acid is a crucial factor for the entire production chain and an area where further optimization is needed. researchgate.net

Emerging Research Areas and Unexplored Mechanistic Pathways

Future research is set to overcome current limitations by exploring novel biological systems and filling in the gaps in our understanding of the metabolic pathways involving 5-Keto-D-gluconic acid.

Emerging Research Areas:

Metabolic Engineering: A primary focus of emerging research is the genetic modification of microorganisms to enhance 5-KGA production. researchgate.net A successful strategy has been the inactivation of the gene complex responsible for producing the byproduct 2-KGA in G. oxydans. nih.gov Furthermore, overexpressing the genes for either the soluble gluconate:NADP 5-oxidoreductase or the membrane-bound gluconate-5-dehydrogenase has been shown to significantly increase the accumulation of 5-KGA, providing a clear path for designing more efficient biotransformation processes. nih.govresearchgate.net

Alternative Microbial Hosts: While Gluconobacter oxydans is the workhorse for 5-KGA production, research into other microorganisms could reveal novel enzymes or more robust production hosts. lu.senih.gov Exploring fungal pathways, for example, has already shed light on different enzymatic routes. nih.gov

Unexplored Mechanistic Pathways:

Fungal D-glucuronate Catabolism: Recent studies have identified an NADPH-dependent 5-keto-D-gluconate reductase as a key enzyme in the fungal pathway for D-glucuronate catabolism in organisms like Aspergillus niger. nih.gov In this pathway, L-idonate is oxidized to 5-keto-D-gluconate, which is then reduced to D-gluconate. nih.gov However, a critical step within this pathway—the conversion of L-gulonate to 2-keto-gulonate—remains elusive. The specific enzyme responsible for this reaction has not yet been described, representing a significant gap in our understanding of fungal sugar acid metabolism and a promising area for fundamental biochemical discovery. nih.gov

Translational Research Opportunities and Industrial Relevance

The industrial importance of this compound is well-established, and future research holds significant promise for translating laboratory findings into enhanced industrial processes and new applications.

Industrial Relevance:

Chemical Precursor: The compound's primary industrial role is as a valuable precursor for the synthesis of L-(+)-tartaric acid, a widely used acidulant and antioxidant in the food industry. lu.seresearchgate.net It also serves as an intermediate for producing other chemicals like Rochelle salt and ingredients for insecticides. lu.se

Food and Pharmaceutical Applications: this compound is used directly in the food industry as a natural preservative and flavor enhancer. chemimpex.com In the pharmaceutical sector, it is used in dietary supplements and is being explored for its potential in managing metabolic health, particularly conditions related to glucose metabolism. chemimpex.comfishersci.ca

Translational Opportunities:

Optimized Bioprocesses: The most significant translational opportunity lies in applying the findings from metabolic engineering to create robust, industrial-scale fermentation processes. nih.govresearchgate.net Translating the success of genetically engineered G. oxydans strains, which exhibit high yields and minimal byproducts, from the lab to commercial production facilities could dramatically improve the cost-effectiveness of 5-KGA. nih.gov

Biocatalyst Development: Research into the structure and function of key enzymes, such as the membrane-bound gluconate-5-dehydrogenase and the fungal 5-keto-D-gluconate reductase, can enable the development of improved biocatalysts for cell-free or immobilized enzyme systems, offering alternative production strategies. nih.govnih.gov

New Bioactive Compounds: As a precursor, 5-KGA is a building block for other bioactive compounds. chemimpex.com Research exploring its conversion into novel therapeutic agents or functional food ingredients represents a key opportunity for future development.

Q & A

Q. What is the biosynthetic pathway of 5-KGA from glucose in Gluconobacter oxydans, and which enzymes are critical?

The biosynthesis involves a two-step oxidation process. First, glucose is oxidized to gluconic acid via membrane-bound glucose dehydrogenase (GDH). Gluconic acid is then converted to 5-KGA by both soluble and membrane-bound gluconate-5-dehydrogenases (GA5DH). Competing pathways, such as gluconate-2-dehydrogenase (GADH), produce 2-KGA as a byproduct. Mutant strains (e.g., MF1) with inactivated GADH show enhanced 5-KGA accumulation by redirecting metabolic flux .

Q. What analytical methods are used to quantify 5-KGA in fermentation broths?

High-performance anion exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) is the gold standard for quantifying 5-KGA, 2-KGA, and gluconic acid in complex matrices. This method resolves structurally similar keto-acids with high sensitivity. Alternatively, enzymatic assays using NADPH-dependent reductases can measure 5-KGA via spectrophotometric tracking of cofactor consumption .

Q. What are the downstream applications of 5-KGA in industrial biochemistry?

5-KGA serves as a precursor for L(+)-tartaric acid synthesis, a key compound in food and pharmaceuticals. It also acts as a chiral intermediate in stereoselective chemical reactions. Recent studies highlight its potential in synthesizing biodegradable polymers and chelating agents for metal ion sequestration .

Advanced Research Questions

Q. How do strain-specific variations in Gluconobacter oxydans affect 5-KGA yield, and what engineering strategies improve production?

Wild-type strains often co-produce 2-KGA and 5-KGA due to competing dehydrogenases. Engineered mutants (e.g., G. oxydans MF1) with disrupted gadH genes eliminate 2-KGA formation, achieving 84% molar yield of 5-KGA from glucose. Overexpression of GA5DH and optimized oxygen transfer rates further enhance productivity. Comparative proteomics of strains like DSM 2343 and ATCC 621H reveal metabolic bottlenecks to target .

Q. How can fermentation parameters be systematically optimized for 5-KGA production?

A factorial design approach is recommended:

- pH : Maintain pH 5.0 to stabilize GA5DH activity.

- Oxygen : Use 10% dissolved oxygen to balance oxidative metabolism without inhibiting cell growth.

- Carbon Limitation : Fed-batch systems with controlled glucose feeding reduce osmotic stress and byproduct formation. Studies report a 43.8% increase in 5-KGA titer (19.7 g/L) after optimizing these parameters .

Q. What enzymatic assays resolve contradictions in the roles of soluble vs. membrane-bound GA5DH?

Kinetic assays under varying pH and oxygen conditions differentiate enzyme contributions. Soluble GA5DH dominates at pH >6.0, while membrane-bound GA5DH is active at pH 5.0–6.0. Gene knockout strains (e.g., ∆ga5dh_s or ∆ga5dh_m) combined with NADP/NADPH cycling assays quantify each isoform’s flux. These studies show membrane-bound GA5DH contributes ~60% of total activity in high-glucose environments .

Q. How does osmotic stress in high-glucose media impact 5-KGA production, and what mitigation strategies exist?

Glucose concentrations >15% (w/v) induce osmotic stress, reducing cell viability and GA5DH activity. Transcriptomic analysis of G. oxydans under stress identifies upregulated osmoprotectant genes (e.g., proU). Supplementing media with compatible solutes like betaine (1 mM) or using fed-batch fermentation restores 5-KGA productivity by 30% .

Q. What are the conflicting findings regarding the metabolic routes of 5-KGA in non-Gluconobacter species?

Agrobacterium tumefaciens and Pseudomonas spp. exhibit divergent pathways: A. tumefaciens reduces 5-KGA to gluconate via NADPH-dependent reductases, while Pseudomonas strains prioritize 2-KGA formation. Cross-species enzyme assays (e.g., 5-ketogluconate reductase activity) and isotopic tracing clarify these metabolic discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.